1,2,3,4-Tetrahydronaphthalene-1,7-diamine
Overview
Description
1,2,3,4-Tetrahydronaphthalene-1,7-diamine is an organic compound with the molecular formula C10H14N2. It is a derivative of tetrahydronaphthalene, featuring two amine groups at the 1 and 7 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydronaphthalene-1,7-diamine can be synthesized through several methods. One common approach involves the reduction of naphthalene derivatives using catalytic hydrogenation. For instance, naphthalene can be selectively hydrogenated in the presence of a nickel catalyst to yield 1,2,3,4-tetrahydronaphthalene, which can then be further functionalized to introduce the amine groups .
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing advanced catalysts and reaction conditions to ensure efficient conversion .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetrahydronaphthalene-1,7-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced further to form more saturated amine derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of alkylated or acylated derivatives .
Scientific Research Applications
1,2,3,4-Tetrahydronaphthalene-1,7-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydronaphthalene-1,7-diamine involves its interaction with various molecular targets. It is believed to inhibit specific enzymes or proteins, thereby affecting cellular processes. For example, it may inhibit enzymes involved in cancer cell proliferation or amyloid-beta peptide formation, making it a potential candidate for cancer and Alzheimer’s disease research.
Comparison with Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A hydrocarbon with similar structural features but lacking the amine groups.
1,5-Dihydroxy-1,2,3,4-tetrahydronaphthalene: A derivative with hydroxyl groups instead of amine groups.
Uniqueness: 1,2,3,4-Tetrahydronaphthalene-1,7-diamine is unique due to the presence of two amine groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Biological Activity
1,2,3,4-Tetrahydronaphthalene-1,7-diamine (CAS Number: 63125-52-0) is a chemical compound with the molecular formula C10H14N2 and a molecular weight of 162.23 g/mol. It is a derivative of tetrahydronaphthalene and has garnered attention in various biological studies due to its potential pharmacological effects.
This compound has been studied for its interactions with various biological systems. The compound is known to exhibit activity on opioid receptors , particularly the kappa (κ) opioid receptor. Research indicates that modifications in its structure can lead to significant changes in its binding affinity and selectivity towards these receptors. For instance, related compounds have shown promising results as selective κ opioid receptor antagonists, which could be relevant for pain management and addiction treatment .
Toxicological Profile
The toxicological assessment of this compound reveals several key findings:
- Acute Toxicity : The compound shows relatively low acute toxicity with an oral LD50 of 2860 mg/kg in male rats and a dermal LD50 of 16,800 mg/kg in male rabbits. Symptoms of high concentration exposure include headache, nausea, and green-gray urine .
- Chronic Effects : In long-term studies (13-week inhalation studies), no mortalities were observed at high doses; however, signs of hemolytic anemia were noted at doses starting from 50 mg/kg bw/day . The NOAEL (No Observed Adverse Effect Level) was determined to be 15 mg/kg bw/day.
- Genotoxicity : The compound did not show genotoxic effects in various assays including the Ames test and mouse lymphoma tests .
Pharmacological Studies
Research has indicated that structural variations in tetrahydronaphthalene derivatives can lead to diverse pharmacological profiles. For example:
Compound | Kappa Opioid Receptor Affinity (nM) | Selectivity Ratio (κ/μ) |
---|---|---|
Compound 12 | 0.37 | 645-fold |
This table illustrates the potency and selectivity of certain derivatives compared to traditional opioids . Such findings suggest that further exploration into the structure-activity relationship (SAR) could yield compounds with enhanced therapeutic profiles.
Study on Analgesic Properties
A study focused on the analgesic properties of related tetrahydronaphthalene compounds demonstrated that specific modifications could enhance their efficacy as analgesics while minimizing side effects typically associated with opioid use. These findings underscore the potential for developing new pain relief medications based on the tetrahydronaphthalene scaffold.
Toxicological Assessment in Animal Models
In a comprehensive toxicological assessment involving multiple animal models, researchers investigated the effects of chronic exposure to this compound. Observations included transient decreases in body weight and signs of extramedullary hematopoiesis at higher doses. These results are pivotal for understanding the safety profile of the compound for potential therapeutic applications .
Properties
IUPAC Name |
1,2,3,4-tetrahydronaphthalene-1,7-diamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10H,1-3,11-12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIILISPGQREIBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC(=C2)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.